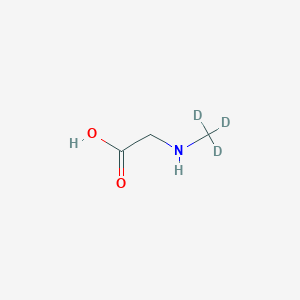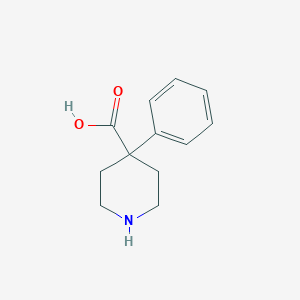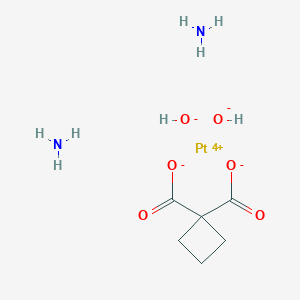
Sarcosine-d3 (methyl-d3)
Descripción general
Descripción
This compound has the molecular formula CD3NHCH2CO2H and a molecular weight of 92.11 g/mol . It is primarily used in research settings, particularly in studies involving stable isotopes.
Aplicaciones Científicas De Investigación
Sarcosine-d3 (methyl-d3) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study reaction mechanisms.
Biology: Employed in metabolic studies to investigate the role of sarcosine in various biological processes, including its conversion to glycine.
Industry: Applied in the development of biodegradable surfactants and other chemical products.
Mecanismo De Acción
Mode of Action
Sarcosine-d3 acts as a competitive inhibitor of GlyT1, preventing the reuptake of glycine into the presynaptic neuron . This results in an increased concentration of glycine in the synaptic cleft, which can then bind to and activate the NMDA receptor . Sarcosine-d3 also acts as a co-agonist of the NMDA receptor, further potentiating its activation .
Biochemical Pathways
Sarcosine-d3 is involved in the glycine synthesis and degradation pathways . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . The increased activation of the NMDA receptor by sarcosine-d3 can lead to a cascade of downstream effects, including increased calcium influx into the postsynaptic neuron and the activation of various intracellular signaling pathways .
Result of Action
The increased activation of the NMDA receptor by Sarcosine-d3 can lead to a variety of molecular and cellular effects. These include changes in neuronal excitability, synaptic plasticity, and the expression of genes involved in neuronal function and development . These changes can have significant effects on brain function, potentially influencing behavior and cognition .
Análisis Bioquímico
Biochemical Properties
Sarcosine-d3 (methyl-d3) is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This indicates that Sarcosine-d3 (methyl-d3) interacts with these enzymes and plays a role in the biochemical reactions involving glycine metabolism .
Molecular Mechanism
The molecular mechanism of Sarcosine-d3 (methyl-d3) likely involves its interactions with enzymes involved in glycine metabolism. As mentioned earlier, it is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . These interactions suggest that Sarcosine-d3 (methyl-d3) may influence enzyme activity and gene expression related to glycine metabolism.
Metabolic Pathways
Sarcosine-d3 (methyl-d3) is involved in the metabolic pathways of glycine. It is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . This suggests that it interacts with these enzymes and may influence metabolic flux or metabolite levels in the glycine metabolic pathway.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sarcosine-d3 (methyl-d3) can be synthesized through the reaction of deuterated methylamine (CD3NH2) with chloroacetic acid (ClCH2COOH). The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
CD3NH2+ClCH2COOH→CD3NHCH2COOH+HCl
Industrial Production Methods: While specific industrial production methods for Sarcosine-d3 (methyl-d3) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms.
Types of Reactions:
Oxidation: Sarcosine-d3 (methyl-d3) can undergo oxidation to form deuterated glycine (CD3NHCH2COOH) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions are less common for Sarcosine-d3 (methyl-d3) due to its stable structure.
Substitution: Nucleophilic substitution reactions can occur, where the amino group (NH2) can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products:
Oxidation: Deuterated glycine (CD3NHCH2COOH)
Substitution: Various substituted derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
Sarcosine-d3 (methyl-d3) is similar to other deuterated amino acids and derivatives, such as:
Glycine-d5: Another deuterated amino acid used in metabolic studies.
L-Alanine-3,3,3-d3: A deuterated form of alanine used in NMR studies.
Nτ-Methyl-d3-L-histidine: A deuterated form of histidine used in biochemical research.
Uniqueness: Sarcosine-d3 (methyl-d3) is unique due to its specific role as a glycine transporter inhibitor and its application in studying NMDA receptor modulation. Its deuterated nature also makes it particularly useful in tracing studies and metabolic research.
Propiedades
IUPAC Name |
2-(trideuteriomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)






